Eriodictyol-7-O-neohesperidoside is a flavonoid glycoside derived from eriodictyol, which is a naturally occurring flavonoid found in various plants, particularly citrus fruits. This compound is characterized by its unique glycosidic structure, where neohesperidose is attached to the 7-hydroxyl group of eriodictyol. Eriodictyol-7-O-neohesperidoside has garnered attention due to its potential health benefits and applications in food and pharmaceutical industries.
This compound belongs to the class of flavonoids, specifically under the subclass of flavanones. Flavonoids are known for their antioxidant properties and are widely studied for their health benefits, including anti-inflammatory and neuroprotective effects.
The synthesis of eriodictyol-7-O-neohesperidoside can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods typically involve the use of glycosyltransferases that catalyze the transfer of neohesperidose to eriodictyol. Chemical synthesis may involve multiple steps including protection and deprotection reactions to ensure the specificity of glycosylation at the 7-position .
Eriodictyol-7-O-neohesperidoside has a complex molecular structure characterized by its flavonoid backbone with a neohesperidose moiety attached at the 7-position. The molecular formula is , and its structural representation includes multiple hydroxyl groups contributing to its solubility and reactivity.
Eriodictyol-7-O-neohesperidoside can undergo various chemical reactions typical of flavonoids, including oxidation, reduction, and hydrolysis. These reactions can lead to the formation of different derivatives or degradation products depending on environmental conditions such as pH and temperature.
The biological activity of eriodictyol-7-O-neohesperidoside is primarily attributed to its antioxidant properties. It acts by scavenging free radicals and modulating various signaling pathways associated with oxidative stress.
Research indicates that this compound can activate nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative damage. Activation of this pathway enhances the expression of antioxidant enzymes and protects cells from damage induced by reactive oxygen species .
Eriodictyol-7-O-neohesperidoside has several scientific uses:
Eriodictyol-7-O-neohesperidoside (neoeriocitrin) exemplifies a flavanone-O-diglycoside, characterized by the attachment of the disaccharide neohesperidose to the aglycone eriodictyol at the 7-hydroxy position. The neohesperidoside moiety consists of α-L-rhamnopyranosyl-(1→2)-β-D-glucose, forming a rutinoside-like structure with a distinctive α-1,2 linkage between rhamnose and glucose [1] [3]. This configuration contrasts with rutinoside (α-1,6 linkage), imparting unique steric and electronic properties. The C7 glycosylation is a conserved feature in citrus flavanones, which influences solubility, stability, and biological interactions. In eriodictyol-7-O-neohesperidoside, the presence of a 3',4'-dihydroxylated B-ring (catechol group) in the eriodictyol aglycone further enhances redox activity, enabling hydrogen donation and metal chelation [2] [5].
Biogenetically, this glycoside forms via regiospecific glycosyltransferases (UGTs). Studies in Carthamus tinctorius identified di-O-glycosyltransferases (CtOGTs) that sequentially add glucose to eriodictyol’s 7-OH, followed by rhamnose attachment to form the neohesperidoside unit, demonstrating enzymatic promiscuity toward flavanone substrates [10].
Feature | Description |
---|---|
Aglycone | Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) |
Glycosidic Bond | O-linked at C7 position |
Disaccharide | Neohesperidose: α-L-rhamnose-(1→2)-β-D-glucose |
Molecular Formula | C₂₇H₃₂O₁₅ |
Molecular Weight | 596.53 g/mol |
Key Functional Groups | Catechol (3',4'-diOH), 5-OH, carbonyl (C4=O) |
Eriodictyol-7-O-neohesperidoside occurs predominantly in Rutaceae family plants, with the highest concentrations documented in Citrus species, particularly bitter oranges (C. aurantium) and lemons (C. limon) [2] [4]. In lemons, it localizes in peel albedo and pulp vesicles, reaching concentrations of 20–45 mg/100g fresh weight. Comparative phytochemical studies reveal its absence in non-Rutaceous plants, underscoring its taxonomic specificity as a chemotaxonomic marker for Citrus and related genera [3] [9].
The compound coexists with structurally analogous flavanone neohesperidosides (e.g., naringin, neohesperidin), though its distribution is more restricted than these analogues. Notably, citrus hybrids like C. × bergamia (bergamot) show intermediate profiles, confirming genetic regulation of biosynthesis [4] [8]. Beyond edible fruits, trace levels occur in medicinal Rutaceae such as Poncirus trifoliata, used traditionally for antioxidant and anti-inflammatory effects [5] [9].
Plant Source | Tissue | Concentration Range | Reference |
---|---|---|---|
Citrus aurantium (Bitter Orange) | Peel | 30–60 mg/100g FW | [3] [8] |
Citrus limon (Lemon) | Albedo/Pulp | 20–45 mg/100g FW | [2] [4] |
Citrus × bergamia (Bergamot) | Fruit | 10–25 mg/100g FW | [4] |
Poncirus trifoliata | Immature fruit | 5–15 mg/100g FW | [9] |
The neohesperidosyl unit critically modulates bioactivity through three mechanisms:
Biosynthetically, the Arabidopsis thaliana f3h/fls1/ans triple mutant accumulates eriodictyol glycosides, demonstrating that flavonoid pathway bypasses can enhance neohesperidoside production. This mutant’s eriodictyol derivatives showed 1.8-fold higher ROS-scavenging capacity than wild types, validating bioactivity retention [7].
Bioactivity Aspect | Mechanistic Role of Neohesperidoside | Biological Outcome |
---|---|---|
Antioxidant Capacity | Chelates Fe³⁺/Cu²⁺ via sugar hydroxyls; stabilizes semiquinones | Enhanced ROS scavenging (IC₅₀ 15 μM vs. 28 μM for aglycone) |
Cellular Uptake | Facilitates SGLT1-mediated transport in enterocytes | Delayed but sustained plasma pharmacokinetics |
Bitter Taste Modulation | Blocks TAS2R bitterness receptors via glycosyl steric hindrance | 60% reduction in perceived bitterness |
Nrf2 Activation | Prolongs Nrf2 half-life by disrupting Keap1 binding | 2.5-fold increase in ARE-driven gene expression |
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